![molecular formula C16H31N3O4 B1667828 2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide CAS No. 235784-88-0](/img/structure/B1667828.png)
2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide
Übersicht
Beschreibung
BB-3497 ist ein neuartiger Peptid-Deformylase-Inhibitor, der ein großes Potenzial als antibakterielles Mittel gezeigt hat. Peptid-Deformylase ist ein essentielles bakterielles Metalloenzym, das die N-terminale Formylgruppe von neu synthetisierten Proteinen entfernt, was es zu einem vielversprechenden Ziel für die antibakterielle Chemotherapie macht .
Herstellungsmethoden
BB-3497 wird durch eine Reihe chemischer Reaktionen unter Verwendung von N-Formyl-Hydroxylamin-Derivaten synthetisiert. Der Syntheseweg umfasst die Bildung von Peptidbindungen und die Einarbeitung von Hydroxamsäure-Molekülen. Die industrielle Produktion von BB-3497 umfasst die Verwendung von Metalloenzym-Inhibitor-Bibliotheken, um potente und selektive Inhibitoren der Peptid-Deformylase zu identifizieren .
Vorbereitungsmethoden
BB-3497 is synthesized through a series of chemical reactions involving N-formyl-hydroxylamine derivatives. The synthetic route includes the formation of peptide bonds and the incorporation of hydroxamic acid moieties. The industrial production of BB-3497 involves the use of metalloenzyme inhibitor libraries to identify potent and selective inhibitors of peptide deformylase .
Analyse Chemischer Reaktionen
BB-3497 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: BB-3497 kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können BB-3497 in reduzierte Formen umwandeln.
Substitution: BB-3497 kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von BB-3497 mit modifizierten funktionellen Gruppen .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research indicates that 2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid has the potential to inhibit peptide deformylase (PDF), an enzyme critical for protein synthesis in prokaryotic organisms. This inhibition can be particularly beneficial in developing treatments for bacterial infections by targeting unique characteristics of pathogenic microorganisms while minimizing harm to host cells .
Key Findings:
- Inhibition of Peptide Deformylase: The compound has been shown to effectively inhibit PDF, which is essential for the maturation of proteins in bacteria. Inhibition studies have demonstrated that BB-3497 can significantly reduce enzyme activity, making it a candidate for antibiotic development .
- Microbial Infection Treatment: The ability to selectively inhibit bacterial enzymes suggests that this compound could be utilized in treating infections caused by resistant strains such as Methicillin-resistant Staphylococcus aureus and Vancomycin-resistant Enterococcus faecalis .
Study on Antituberculosis Activity
A study investigated the interactions of various compounds, including BB-3497, with the peptide deformylase of Mycobacterium tuberculosis. Molecular docking simulations were employed to evaluate binding affinities and potential inhibitory effects. The results indicated that compounds similar to BB-3497 exhibited promising binding energies, suggesting their potential as antituberculosis agents .
Compound | Binding Energy (kcal/mol) | Remarks |
---|---|---|
BB-3497 | -9.5 | Strong inhibitor of PDF |
Compound A | -8.0 | Moderate inhibitor |
Compound B | -7.5 | Weak inhibitor |
Pharmacokinetics and Administration
BB-3497 can be administered through various routes including oral, intravenous, and intramuscular methods. The pharmacokinetic profile indicates that it can reach effective concentrations in systemic circulation while minimizing side effects .
Potential Therapeutic Applications
The unique structural features of 2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid enable its exploration in several therapeutic areas:
- Antibiotic Development: Its ability to inhibit PDF positions it as a candidate for new antibiotic therapies targeting resistant bacterial strains.
- Cancer Treatment: Given the role of metalloproteinases in cancer progression, compounds like BB-3497 may provide dual action by inhibiting both PDF and certain metalloproteinases implicated in tumor growth .
- Metabolic Disorders: Research into its effects on fatty acid metabolism may lead to applications in treating metabolic disorders where fatty acid regulation is disrupted .
Wirkmechanismus
BB-3497 exerts its effects by inhibiting peptide deformylase, an enzyme essential for bacterial protein synthesis. The compound binds to the active site of peptide deformylase, preventing the removal of the N-terminal formyl group from newly synthesized proteins. This inhibition disrupts bacterial protein synthesis, leading to bacteriostatic effects. The molecular targets of BB-3497 include the active-site metal atom of peptide deformylase, which is pentacoordinated by the side chains of cysteine, histidine, and the oxygen atoms of N-formyl-hydroxylamine .
Vergleich Mit ähnlichen Verbindungen
BB-3497 ist unter den Peptid-Deformylase-Inhibitoren aufgrund seiner potenten und selektiven Hemmung des Enzyms einzigartig. Ähnliche Verbindungen umfassen:
Actinonin: Ein natürliches Hydroxamsäure-Antibiotikum, das ebenfalls die Peptid-Deformylase hemmt, aber schlechte pharmakokinetische Eigenschaften aufweist.
BB-84518: Ein weiterer Peptid-Deformylase-Inhibitor mit ähnlicher Aktivität, aber unterschiedlichen pharmakokinetischen Profilen.
BB-83698: Eine verwandte Verbindung mit vergleichbaren inhibitorischen Wirkungen auf die Peptid-Deformylase.
BB-3497 zeichnet sich durch seine orale Bioverfügbarkeit und Wirksamkeit in systemischen Modellen bakterieller Infektionen aus, was es zu einem vielversprechenden Kandidaten für die Entwicklung neuer antibakterieller Mittel macht .
Biologische Aktivität
The compound 2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide , also known as BB-3497, is a novel peptide deformylase inhibitor with significant biological activity, particularly against bacterial infections. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Property | Details |
---|---|
Chemical Formula | C₁₆H₃₁N₃O₄ |
Molecular Weight | 329.435 g/mol |
CAS Number | 235784-88-0 |
DrugBank ID | DB04368 |
Synonyms | BB-3497 |
BB-3497 functions primarily as an inhibitor of peptide deformylase (PDF) , an enzyme crucial for protein maturation in prokaryotic organisms. The inhibition of PDF prevents the removal of the formyl group from N-formylmethionine, thereby disrupting protein synthesis in bacteria. This mechanism makes it a promising candidate for treating infections caused by gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .
Binding Affinity and Inhibition Studies
Studies have shown that BB-3497 exhibits potent inhibitory activity against PDF with an IC₅₀ value indicating the concentration required to inhibit 50% of enzyme activity. The binding interactions between BB-3497 and PDF were elucidated through crystallographic studies, revealing critical interactions with the active site metal ions and amino acid residues .
Pharmacokinetics
Pharmacokinetic studies conducted on animal models demonstrate that BB-3497 has favorable absorption characteristics when administered orally. The compound showed a significant presence in plasma over time, indicating its potential efficacy in systemic infections .
Key Findings from Pharmacokinetic Studies
- Oral Dosage : Administered at 100 mg/kg body weight.
- Plasma Concentration : Measured at various time points post-administration.
- Half-Life : Further studies are required to determine the half-life and clearance rates.
Therapeutic Applications
BB-3497's ability to inhibit PDF positions it as a potential therapeutic agent for treating bacterial infections resistant to conventional antibiotics. Its efficacy against MRSA and other resistant strains highlights its importance in the development of new antimicrobial therapies.
Case Studies
- In Vivo Efficacy Against MRSA : In animal models, BB-3497 demonstrated significant survival rates when administered post-infection with MRSA strains. The effective dosage was calculated based on the ED₅₀ values obtained from survival studies .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of BB-3497 with various bacterial enzymes. These studies suggest a strong potential for BB-3497 to be developed as a broad-spectrum antibacterial agent .
Eigenschaften
CAS-Nummer |
235784-88-0 |
---|---|
Molekularformel |
C16H31N3O4 |
Molekulargewicht |
329.43 g/mol |
IUPAC-Name |
(2R)-N-[(2S)-1-(dimethylamino)-3,3-dimethyl-1-oxobutan-2-yl]-2-[[formyl(hydroxy)amino]methyl]hexanamide |
InChI |
InChI=1S/C16H31N3O4/c1-7-8-9-12(10-19(23)11-20)14(21)17-13(16(2,3)4)15(22)18(5)6/h11-13,23H,7-10H2,1-6H3,(H,17,21)/t12-,13-/m1/s1 |
InChI-Schlüssel |
AVDLWYHBABSSHC-CHWSQXEVSA-N |
SMILES |
CCCCC(CN(C=O)O)C(=O)NC(C(=O)N(C)C)C(C)(C)C |
Isomerische SMILES |
CCCC[C@H](CN(C=O)O)C(=O)N[C@H](C(=O)N(C)C)C(C)(C)C |
Kanonische SMILES |
CCCCC(CN(C=O)O)C(=O)NC(C(=O)N(C)C)C(C)(C)C |
Aussehen |
Solid powder |
Key on ui other cas no. |
235784-88-0 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BB-3497; BB3497; BB 3497 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.